Fmoc-Cys(Octyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

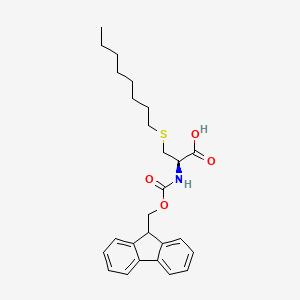

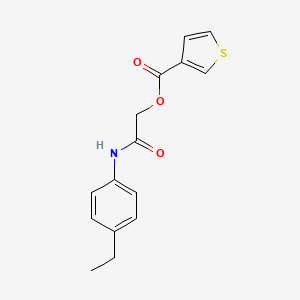

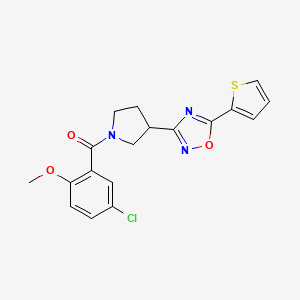

Fmoc-Cys(Octyl)-OH: is a derivative of cysteine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and an octyl chain. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protecting group for the amino group of cysteine. The octyl chain enhances the hydrophobicity of the molecule, making it useful in various biochemical applications.

作用機序

Target of Action

Fmoc-Cys(Octyl)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound is a protective group used in solid-phase peptide synthesis . It protects the amino group of an amino acid during the synthesis process . The Fmoc group is removed (deprotected) under basic conditions, allowing the free amino group to participate in the formation of peptide bonds . The Octyl group attached to the Cysteine (Cys) residue increases the hydrophobicity of the amino acid, which can influence the folding and structure of the resulting peptide .

Biochemical Pathways

This compound participates in the biochemical pathway of protein synthesis. It is involved in the formation of peptide bonds, a process that is fundamental to the creation of proteins and peptides . The removal of the Fmoc group and the subsequent formation of peptide bonds are key steps in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound, like other amino acids used in peptide synthesis, are complex and depend on various factors. These include the specific conditions of the synthesis process, the properties of the peptide being synthesized, and the characteristics of the other amino acids in the peptide chain . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting peptide would be influenced by these factors.

Result of Action

The primary result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides or proteins . The specific molecular and cellular effects of this action would depend on the nature of the peptide or protein being synthesized.

Action Environment

The action of this compound is influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other amino acids and reagents, and the specific conditions of the peptide synthesis process .

生化学分析

Biochemical Properties

Fmoc-Cys(Octyl)-OH is involved in the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL) . It interacts with various enzymes and proteins, and these interactions are primarily driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Cellular Effects

It is known that Fmoc-modified amino acids and short peptides can have relevant properties and applications related to cell cultivation

Molecular Mechanism

The molecular mechanism of this compound involves an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing . This process enables the direct use of the resulting peptide crypto-thioesters in NCL reactions .

Temporal Effects in Laboratory Settings

It is known that the synthesis of this compound can be fully automated using inexpensive commercially available materials .

Metabolic Pathways

It is known that this compound is involved in the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Octyl)-OH typically involves the protection of the cysteine thiol group and the amino group. The Fmoc group is introduced to protect the amino group, while the octyl chain is attached to the thiol group. The synthesis can be performed using standard Fmoc-based solid-phase peptide synthesis techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors can further enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions:

Oxidation: Fmoc-Cys(Octyl)-OH can undergo oxidation to form disulfide bonds, which are crucial in stabilizing the structure of peptides and proteins.

Reduction: The disulfide bonds formed can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Functionalized cysteine derivatives.

科学的研究の応用

Chemistry: Fmoc-Cys(Octyl)-OH is widely used in the synthesis of complex peptides and proteins. Its hydrophobic nature aids in the self-assembly of peptides, making it valuable in the study of peptide-based materials .

Biology: In biological research, this compound is used to study protein-protein interactions and the formation of disulfide bonds. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: The compound is used in the design of peptide-based drug delivery systems. Its ability to form stable disulfide bonds makes it suitable for creating prodrugs that release active agents under specific conditions .

Industry: this compound is used in the production of peptide-based materials with applications in biotechnology and nanotechnology. Its hydrophobic properties are exploited in the fabrication of nanostructures for drug delivery .

類似化合物との比較

Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys(Octyl)-OH but with a triphenylmethyl (Trt) protecting group instead of an octyl chain. It is less hydrophobic and used in different contexts.

Fmoc-Cys(Acm)-OH: Contains an acetamidomethyl (Acm) protecting group. It is used when a more stable protecting group is required.

Fmoc-Cys(StBu)-OH: Features a tert-butylthio (StBu) protecting group, offering different reactivity and stability compared to the octyl chain.

Uniqueness: this compound stands out due to its enhanced hydrophobicity, which promotes the self-assembly of peptides and the formation of stable nanostructures. This makes it particularly useful in applications requiring strong hydrophobic interactions and stable peptide structures .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-octylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4S/c1-2-3-4-5-6-11-16-32-18-24(25(28)29)27-26(30)31-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,2-6,11,16-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYORYNCXOZLW-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2838265.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)

![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)

![N-(2,3-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2838284.png)